molecular formula C14H11F3N2O2 B3140305 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 477871-99-1

2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B3140305
CAS RN: 477871-99-1
M. Wt: 296.24 g/mol
InChI Key: BAOVHFOWXUGINJ-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . Pyrrole is known to be a biologically active scaffold possessing diverse activities . The compound also contains a trifluoromethyl group attached to a phenyl ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The pyrrole ring is a key structural feature, and the trifluoromethyl group attached to the phenyl ring and the acetamide group contribute to the overall structure .

Scientific Research Applications

Antibacterial Activity

The compound has been synthesized and evaluated for its antibacterial properties. Specifically, it shows appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. These enzymes play crucial roles in bacterial metabolism and are potential drug targets. The compound’s binding interactions with both active sites make it a promising candidate for antibacterial drug development .

Antitubercular Properties

In addition to its antibacterial effects, this compound also exhibits strong antitubercular activity. Tuberculosis remains a global health challenge, and novel compounds like this one could contribute to more effective treatments .

Molecular Docking Properties

Researchers have conducted molecular docking investigations to understand the potential mode of action of this compound. It binds to both DHFR and enoyl ACP reductase active sites, providing insights into its mechanism of action. These pronounced docking properties enhance its therapeutic potential .

Synthesis of Bis(Porphyrins)

The compound’s structure suggests that it could serve as a valuable building block for the synthesis of bis(porphyrins) or related compounds. Porphyrins play essential roles in biological processes, including photosynthesis and oxygen transport .

Anti-Proliferative Activity

While not directly mentioned for this specific compound, related derivatives have demonstrated anti-proliferative activity in cancer cell lines. Further exploration of its effects on cell growth and apoptosis could reveal additional applications .

Other Chemical Syntheses

Beyond the applications mentioned above, researchers may explore its use in other chemical syntheses due to its unique structural features. As a pyrrole derivative, it offers opportunities for diverse reactions and functionalizations .

Future Directions

Pyrrole derivatives, including “2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide”, have potential for further exploration due to their diverse biological activities . Future research could focus on synthesizing this compound and studying its biological activities and potential applications.

properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-19-8-4-7-11(19)12(20)13(21)18-10-6-3-2-5-9(10)14(15,16)17/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOVHFOWXUGINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162093
Record name 1-Methyl-α-oxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide

CAS RN

477871-99-1
Record name 1-Methyl-α-oxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-α-oxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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